Cas no 594-44-5 (Ethanesulfonyl chloride)
Ethanesulfonyl chloride Chemical and Physical Properties
Names and Identifiers
-
- Ethanesulfonyl chloride
- Propane, 2,2-dibromo-
- chloroethylsulfone
- EINECS 209-842-5
- Ethanesulphonyl chloride
- Ethylsulfochloride
- EthylsulfonylChloride
- TL 77
- 1-Ethanesulfonylchloride
- Ethylsulfuryl chloride
- Ethylsulphonylchloride
- NSC 8649
- Ethylsulfonyl Chloride
- 1-Ethanesulfonyl chloride
- ethansulfonyl chloride
- ethane sulfonyl chloride
- B56ZOC898A
- FRYHCSODNHYDPU-UHFFFAOYSA-N
- Ethanesulfonyl chloride, 98+%
- Ethanesulfonylchloride
- ethansulfonylchlorid
- ethanesulfonylchoride
- ethansulfonylchloride
- EtSO2Cl
- ethyl sulfonylchloride
- ethanesufo
-
- MDL: MFCD00007460
- Inchi: 1S/C2H5ClO2S/c1-2-6(3,4)5/h2H2,1H3
- InChI Key: FRYHCSODNHYDPU-UHFFFAOYSA-N
- SMILES: ClS(CC)(=O)=O
- BRN: 0773865
Computed Properties
- Exact Mass: 127.97000
- Monoisotopic Mass: 127.97
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 6
- Rotatable Bond Count: 1
- Complexity: 108
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 42.5
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.8
Experimental Properties
- Color/Form: Light yellow liquid
- Density: 1.357 g/mL at 25 °C(lit.)
- Melting Point: -70°C
- Boiling Point: 177 °C(lit.)
- Flash Point: Fahrenheit: 181.4 ° f < br / > Celsius: 83 ° C < br / >
- Refractive Index: n20/D 1.452(lit.)
- Water Partition Coefficient: decomposition
- PSA: 42.52000
- LogP: 1.65570
- Solubility: It is easily soluble in diethyl ether, soluble in dichloromethane, and decomposes in water and ethanol.
- Sensitiveness: Moisture Sensitive
Ethanesulfonyl chloride Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H302-H310-H314-H330
- Warning Statement: P260-P280-P284-P302+P350-P305+P351+P338-P310
- Hazardous Material transportation number:UN 2927 6.1/PG 2
- WGK Germany:3
- Hazard Category Code: 21/22-23-34
- Safety Instruction: S26-S36/37/39-S45
- FLUKA BRAND F CODES:19-21
- RTECS:KI8050000
-
Hazardous Material Identification:
- Packing Group:II
- Hazard Level:6.1
- Safety Term:6.1
- Packing Group:II
- Risk Phrases:R22; R23; R34
- Storage Condition:Keep away from high temperature, sparks, flames and fire sources. Store in a cool, dry, well ventilated area away from incompatible substances. Keep container tightly closed.
- HazardClass:6.1
- PackingGroup:III
- TSCA:Yes
Ethanesulfonyl chloride Customs Data
- HS CODE:2904909090
- Customs Data:
China Customs Code:
2904909090Overview:
2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
Ethanesulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E830290-500g |
Ethanesulfonyl chloride |
594-44-5 | 98% | 500g |
618.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 471542-100ML |
Ethanesulfonyl chloride |
594-44-5 | 100ml |
¥749.34 | 2023-12-06 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 471542-500ML |
Ethanesulfonyl chloride |
594-44-5 | 500ml |
¥2739.19 | 2023-12-06 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | E0035-250G |
Ethanesulfonyl Chloride |
594-44-5 | >98.0%(T) | 250g |
¥950.00 | 2024-04-15 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R022237-100g |
Ethanesulfonyl chloride |
594-44-5 | 98% | 100g |
¥134 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R022237-25g |
Ethanesulfonyl chloride |
594-44-5 | 98% | 25g |
¥50 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R022237-500g |
Ethanesulfonyl chloride |
594-44-5 | 98% | 500g |
¥593 | 2024-05-22 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E65220-25g |
Ethanesulfonyl chloride |
594-44-5 | 98% | 25g |
¥42.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E65220-100g |
Ethanesulfonyl chloride |
594-44-5 | 98% | 100g |
¥123.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E65220-500g |
Ethanesulfonyl chloride |
594-44-5 | 98% | 500g |
¥536.0 | 2021-09-09 |
Ethanesulfonyl chloride Suppliers
Ethanesulfonyl chloride Related Literature
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Bingnan Zhou,Jiaxi Xu Org. Biomol. Chem. 2016 14 4918
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Bingnan Zhou,Jiaxi Xu Org. Biomol. Chem. 2016 14 4918
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Zhanhui Yang,Jiaxi Xu RSC Adv. 2015 5 78396
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Miao Lai,Zhiyong Wu,Yizhi Wang,Ying Zheng,Mingqin Zhao Org. Chem. Front. 2019 6 506
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Miao Lai,Zhiyong Wu,Yizhi Wang,Ying Zheng,Mingqin Zhao Org. Chem. Front. 2019 6 506
Additional information on Ethanesulfonyl chloride
Ethanesulfonyl Chloride (CAS No. 594-44-5): A Versatile Building Block in Modern Chemical Synthesis
Ethansulfonyl chloride (CAS No. 594-44-5) is a fundamental chemical reagent widely utilized in the pharmaceutical and fine chemical industries. This compound, characterized by its high reactivity and versatility, serves as a crucial intermediate in the synthesis of various sulfonamide derivatives, which are pivotal in drug development. TheEthanesulfonyl chloride molecule, with its sulfonyl chloride functional group, enables efficient introduction of the sulfonamide moiety into organic molecules, making it indispensable in medicinal chemistry.
TheCAS No. 594-44-5 identifier ensures precise identification and regulatory compliance, underscoring its significance in industrial and research settings. Ethanesulfonyl chloride is particularly valued for its role in constructing complex molecular architectures, including those found in biologically active compounds. Its ability to participate in nucleophilic substitution reactions allows for the facile synthesis of sulfonamides, which are known for their broad spectrum of biological activities.
Recent advancements in synthetic methodologies have highlighted the importance of ethanesulfonyl chloride in the development of novel therapeutic agents. For instance, studies have demonstrated its utility in generating sulfonamides with enhanced pharmacological properties, such as improved solubility and bioavailability. These findings align with the growing demand for more effective and targeted treatments in various therapeutic areas.
TheEthanesulfonyl chloride reagent is also instrumental in the preparation of heterocyclic compounds, which are prevalent in many pharmaceuticals. By facilitating the formation of sulfonyl bonds, it enables the construction of intricate cyclic structures that mimic natural products and exhibit potent biological activity. This has spurred significant interest among researchers aiming to discover new drug candidates.
In addition to its pharmaceutical applications, ethanesulfonyl chloride finds utility in materials science and agrochemicals. Its reactivity makes it a valuable tool for modifying polymers and other materials, enhancing their functional properties. Furthermore, it contributes to the synthesis of specialized agrochemicals that address emerging challenges in crop protection.
TheCAS No. 594-44-5 designation ensures that researchers and manufacturers can reliably source and utilize this compound while adhering to stringent quality standards. Its well-documented properties and established synthetic protocols make it a cornerstone of modern chemical synthesis. As research continues to uncover new applications and improve synthetic techniques, ethanesulfonyl chloride is poised to remain a critical component in both academic and industrial chemistry.
One notable area of research involves the use of ethanesulfonyl chloride in green chemistry initiatives. Efforts are underway to develop more sustainable synthetic routes that minimize waste and reduce environmental impact. These innovations not only enhance the efficiency of producing sulfonamides but also align with global efforts to promote sustainable chemical practices.
The versatility ofEthanesulfonyl chloride extends to its role as a cross-coupling partner in advanced synthetic transformations. By enabling the formation of carbon-carbon bonds under mild conditions, it facilitates the construction of complex organic molecules with precision and efficiency. This capability is particularly valuable in drug discovery pipelines, where rapid assembly of intricate molecular frameworks is often required.
In conclusion, ethanesulfonyl chloride (CAS No. 594-44-5) is a multifaceted reagent that plays a pivotal role in modern chemical synthesis. Its broad applicability across pharmaceuticals, materials science, and agrochemicals underscores its importance as a building block for innovative chemical solutions. As research progresses and new methodologies emerge, the utility of ethanesulfonyl chloride is expected to expand further, solidifying its position as an essential tool in the chemist's arsenal.
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